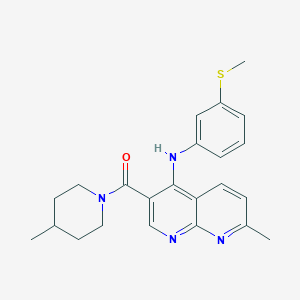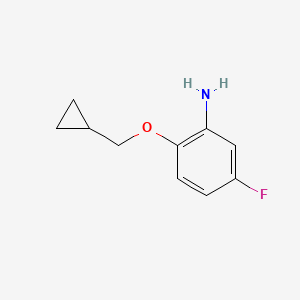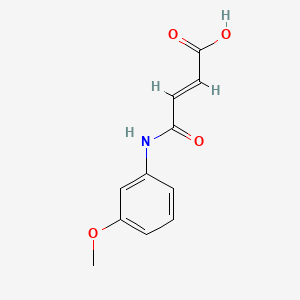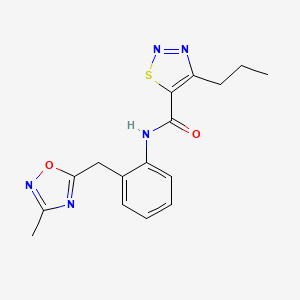
methyl 4-(((1-methyl-1H-pyrrol-2-yl)methyl)(thiophen-2-ylmethyl)carbamoyl)benzoate
カタログ番号:
B2705642
CAS番号:
1251634-59-9
分子量:
368.45
InChIキー:
JRDLSODEMRFZQZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a thiophene ring, another five-membered aromatic ring but with a sulfur atom. The carbamoyl group (-CONH2) and the benzoate group (C6H5COO-) are also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the pyrrole ring might undergo electrophilic substitution, and the carbamoyl group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Generally, compounds with aromatic rings and polar functional groups might have moderate to high melting and boiling points, and might be soluble in polar solvents .科学的研究の応用
Electropolymerization and Electrocopolymerization Applications
- Self-Assembled Monolayers for Improved Polymer Properties : Derivatives of pyrrole and thiophene, similar in structure to the query compound, have been used to form self-assembled monolayers on gold surfaces. These monolayers are utilized to improve the properties of copolymerized poly(pyrrole) layers. Electropolymerization and electrocopolymerization techniques have shown that these monolayers can lead to smoother and more homogeneous surface structures, improved conductivity, and decreased capacity at the copolymerized films due to reduced roughness. This research suggests potential in electronics and sensor applications (Schneider et al., 2017).
Electrochromic Materials
- Synthesis and Characterization of Electrochromic Polymers : A magenta polypyrrole derivative, synthesized using Methyl Red azo dye, demonstrated enhanced electrochromic properties compared to non-derivatized polypyrrole films. These materials show promise for applications in electrochromic devices and pH sensors, owing to their significant chromatic contrast and stability under varied conditions (Almeida et al., 2017).
Hydrogen-Bonded Supramolecular Structures
- Hydrogen-Bonding Interactions in Supramolecular Liquid Crystals : Research on laterally methyl-substituted benzoates, similar in functionality to the compound of interest, demonstrated the ability to form supramolecular liquid crystal phases through intermolecular hydrogen bonding. This finding opens up pathways for the development of advanced materials with tunable liquid crystalline properties, potentially useful in displays and optical devices (Naoum et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-21-11-3-5-17(21)13-22(14-18-6-4-12-26-18)19(23)15-7-9-16(10-8-15)20(24)25-2/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDLSODEMRFZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol
Cat. No.: B2705560
CAS No.: 1250739-79-7
(4-bromophenyl)(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H...
Cat. No.: B2705561
CAS No.: 301234-02-6
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N...
Cat. No.: B2705562
CAS No.: 897458-50-3
2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-...
Cat. No.: B2705563
CAS No.: 338403-88-6
![2,2-Dimethyl-3-[methyl(propyl)amino]propan-1-ol](/img/structure/B2705560.png)
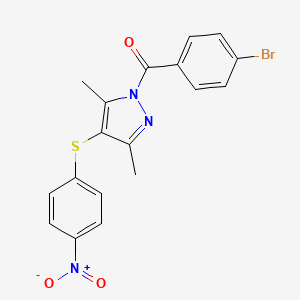
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2705562.png)
![2,2,2-trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2705563.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2705565.png)
![6-acetyl-7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2705567.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)
